molecular formula C6H9NO2 B1594012 1-Methylpiperidine-2,6-dione CAS No. 25077-25-2

1-Methylpiperidine-2,6-dione

Cat. No.: B1594012
CAS No.: 25077-25-2
M. Wt: 127.14 g/mol
InChI Key: VUYOLIKWIVQHBC-UHFFFAOYSA-N
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Description

1-Methylpiperidine-2,6-dione is an organic compound with the molecular formula C6H9NO2. It is a derivative of piperidine, characterized by the presence of a methyl group at the nitrogen atom and two keto groups at the 2 and 6 positions of the piperidine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Scientific Research Applications

1-Methylpiperidine-2,6-dione has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential therapeutic properties, including its role in the development of drugs for neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 1-Methylpiperidine-2,6-dione includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .

Future Directions

Piperidine-2,6-diones, including 1-Methylpiperidine-2,6-dione, are frequently found in numerous drugs and serve as valuable and versatile synthetic intermediates in organic synthesis . They are especially important in the design of PROTAC drugs . Future research may focus on the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, novel substituted piperidine-2,6-dione derivatives have been described for their use in reducing widely interspaced zinc finger motif (WIZ) protein expression levels and/or inducing fetal hemoglobin (HbF) protein expression levels, which are useful for the treatment of sickle cell disease and β-thalassemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylpiperidine-2,6-dione can be synthesized through several methods. One common approach involves the cyclization of N-methylglutarimide. The reaction typically requires a strong base, such as potassium tert-butoxide, to promote the cyclization process. The reaction conditions often include heating the reactants in a suitable solvent, such as dimethyl sulfoxide, to achieve the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may also incorporate purification steps, such as recrystallization or chromatography, to obtain high-purity product suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Methylpiperidine-2,6-dione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

1-Methylpiperidine-2,6-dione can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to the presence of the methyl group at the nitrogen atom, which influences its reactivity and interaction with molecular targets. This structural feature distinguishes it from other piperidine derivatives and contributes to its specific applications in various fields .

Properties

IUPAC Name

1-methylpiperidine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-7-5(8)3-2-4-6(7)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYOLIKWIVQHBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

119499-71-7
Record name 2,6-Piperidinedione, 1-methyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119499-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID6073449
Record name 2,6-Piperidinedione, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25077-25-2
Record name N-Methylglutarimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25077-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutarimide, N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025077252
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Piperidinedione, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6073449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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